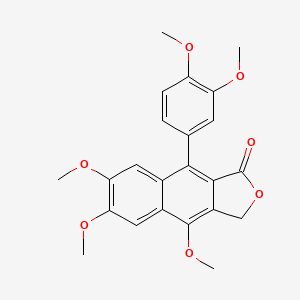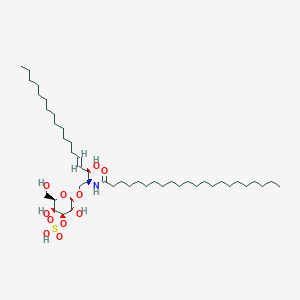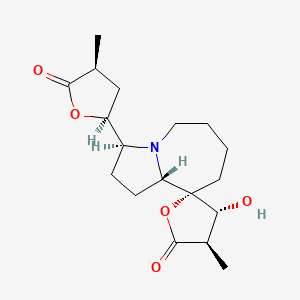
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol. This compound is known for its unique structure, which includes a thiomorpholine ring with a carboxylic acid group and a methyl group, along with an oxide functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide typically involves the reaction of thiomorpholine derivatives with appropriate oxidizing agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide involves its interaction with specific molecular targets and pathways. The compound’s oxide group can participate in redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the methyl and oxide groups, resulting in different chemical properties.
5-Methylthiomorpholine-3-carboxylic acid: Similar structure but without the oxide group.
Thiomorpholine-3-carboxylic acid 1-oxide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
455-41-4 |
|---|---|
Formule moléculaire |
C6H11NO3S |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
(1S,3R,5S)-5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-,11-/m0/s1 |
Clé InChI |
JYMHODZXTIGVPA-ANYMCVJYSA-N |
SMILES isomérique |
C[C@H]1C[S@](=O)C[C@H](N1)C(=O)O |
SMILES |
CC1CS(=O)CC(N1)C(=O)O |
SMILES canonique |
CC1CS(=O)CC(N1)C(=O)O |
Synonymes |
3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide cycloalliin cycloallin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



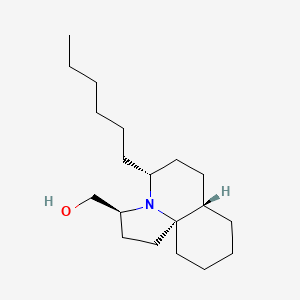
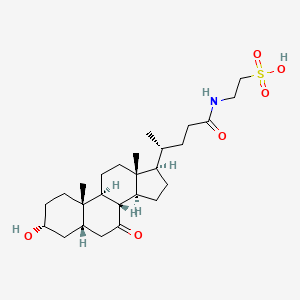


![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)
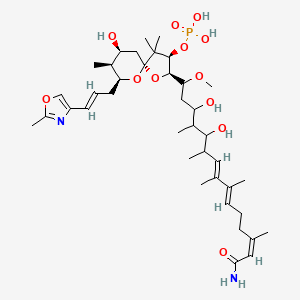
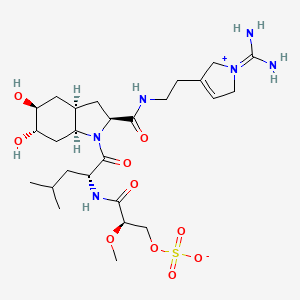
![4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate](/img/structure/B1252035.png)
